2-Chlorophenyl propionate
Overview
Description
Scientific Research Applications
Detoxification of Herbicides
- Herbicide Detoxification : Research by Collet and Pont (1978) indicates that 2-Chlorophenyl propionate, particularly its methyl ester form, undergoes rapid hydrolysis in wheat coleoptiles. This process involves degradation or conjugation with cysteine in vivo, hinting at potential pathways for herbicide detoxification in plants (Collet & Pont, 1978).
Analytical Chemistry
- Quantitative Determination in Products : A method for the quantitative determination of the methyl ester of 2-Chlorophenyl propionic acid in technical and formulated products was developed by Výboh et al. (1972). This method has applications in quality control of herbicide formulations (Výboh et al., 1972).
Environmental Chemistry
- Photocatalytic Degradation Studies : Lin et al. (2018) investigated the use of copper-doped titanium dioxide in the degradation of chlorophenols, including this compound, under visible light. This research provides insights into potential environmental remediation techniques (Lin et al., 2018).
- Methanogenic Degradation of Chlorinated Phenols : Häggblom et al. (1993) explored the degradation of chlorinated phenols, including this compound, under methanogenic conditions. This study contributes to understanding how such compounds are broken down in anaerobic environments (Häggblom et al., 1993).
Microbial Biodegradation
- Degradation by Bacteria : Research by Dong Yihua et al. (2011) identified a strain of Rhodopseudomonas palustris capable of degrading o-chlorophenol, a compound closely related to this compound. The study highlights the potential for bioremediation using specific bacterial strains (Dong Yihua et al., 2011).
Material Science
- Adsorption Studies : Kamaraj et al. (2018) conducted a study on the adsorption of hazardous this compound using zinc hydroxide. This research contributes to the development of materials for removing environmental pollutants (Kamaraj et al., 2018).
Mechanism of Action
Target of Action
It’s structurally similar to chlorphenesin , which is known to act in the central nervous system (CNS) rather than directly on skeletal muscle .
Mode of Action
Chlorphenesin, a structurally similar compound, is known to block nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
Propionate metabolism in some organisms involves the activation of the methylcitrate cycle (mcc), a pathway responsible for propionyl-coa metabolism . Propionyl-CoA is a toxic compound formed during the degradation of odd-chain fatty acids, branched chain amino acids, and cholesterol .
Pharmacokinetics
For instance, Chlorphenesin is rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
The structurally similar compound chlorphenesin is known to have muscle relaxant effects .
Biochemical Analysis
Cellular Effects
2-Chlorophenyl propionate has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For instance, it may modulate the activity of protein kinases, which are essential for phosphorylation events in cell signaling. Additionally, this compound can impact gene expression by influencing transcription factors or epigenetic modifications. These effects on cellular metabolism and gene expression highlight the compound’s potential as a tool for studying cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro assays. These temporal effects are essential for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes. These dosage effects are crucial for determining the safe and effective use of the compound in animal studies and for understanding its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to diffuse through lipid bilayers, contributing to its distribution within cells. These transport and distribution mechanisms are important for understanding how this compound reaches its target sites and exerts its biochemical effects .
Properties
IUPAC Name |
(2-chlorophenyl) propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXKLRCRMYJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323566 | |
Record name | 2-chlorophenyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60202-89-3 | |
Record name | Propanoic acid, 2-chlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60202-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 404315 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060202893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC404315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chlorophenyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-chlorophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-(2',2',2'-Trichloro)ethylidene-3-oxo-3-(2''-chlorophenyl)propionate described in the research?
A1: The research highlights the use of a clay catalyst in the synthesis of 2-(2',2',2'-Trichloro)ethylidene-3-oxo-3-(2''-chlorophenyl)propionate [, ]. This approach offers potential advantages such as mild reaction conditions, cost-effectiveness, and reduced environmental impact compared to traditional synthetic methods. This particular compound serves as a crucial intermediate in the production of N-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, a class of compounds with potential pharmacological interest.
Q2: What are the applications of the synthesized N-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids?
A2: While the specific biological activities of the synthesized N-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids are not detailed in the provided abstracts [, ], this class of compounds is known to exhibit a variety of biological activities. These include antibacterial, antifungal, and antitumor properties. Therefore, exploring efficient synthetic routes for these compounds is crucial for potential drug discovery and development efforts.
- An Efficient Synthesis of N-Alkyl-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid via 2-(2',2',2'-Tri-Chloro)Ethylidene-3-Oxo-3-(2''-Chlorophenyl)Propionate.
- An Efficient Synthesis of N-Alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid via 2-(2′,2′,2′-Trichloro)ethylidene-3-oxo-3-(2′′-chlorophenyl)propionate.
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